チロホスチン 47

概要

説明

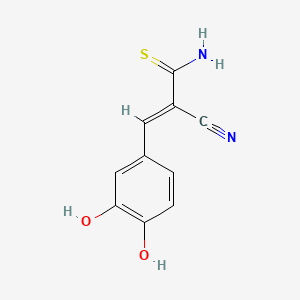

Tyrphostin 47, also known as 3,4-dihydroxy-α-cyanothiocinnamamide, is a member of the tyrphostin family, which are small molecular weight inhibitors of protein tyrosine kinases. These compounds were designed to inhibit the activity of epidermal growth factor receptor kinase, which plays a crucial role in cell signaling pathways. Tyrphostin 47 has been extensively studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

科学的研究の応用

Tyrphostin 47 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the inhibition of protein tyrosine kinases and to develop new inhibitors with improved efficacy.

Biology: Tyrphostin 47 is used to investigate the role of tyrosine phosphorylation in various cellular processes, including cell growth, differentiation, and apoptosis.

Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit the proliferation of cancer cells and induce apoptosis. .

作用機序

Target of Action

Tyrphostin 47, also known as Tyrphostin A47 or RG 50864, is primarily targeted towards the inhibition of epidermal growth factor (EGF) receptor kinase activity . It is designed to bind to the substrate subsite of the protein tyrosine kinase (PTK) domain . This makes it a part of a series of small molecular weight inhibitors specifically designed for this purpose .

Mode of Action

The interaction of Tyrphostin 47 with its target leads to the inhibition of tyrosine phosphorylation in signal transduction pathways . This inhibition is crucial as tyrosine phosphorylation plays a significant role in various cellular processes, including cell growth and differentiation .

Biochemical Pathways

The primary biochemical pathway affected by Tyrphostin 47 is the EGF receptor kinase pathway . By inhibiting this pathway, Tyrphostin 47 can effectively block the induction of scavenger receptor activity, as mediated by various growth factors . This inhibition can lead to significant downstream effects, such as the suppression of cyclin B1 and the functional activity of the cyclin B1/p34cdc2 complex .

Pharmacokinetics

It is soluble in dmso (50 mg/ml), yielding a clear, orange solution, and also soluble in ethanol (40 mm) . This solubility suggests that Tyrphostin 47 may have good bioavailability.

Result of Action

The action of Tyrphostin 47 leads to several molecular and cellular effects. For instance, it has been shown to inhibit the growth of hormone-responsive MCF-7 and hormone-unresponsive MCF-7-5C cells . This inhibition is achieved by causing a significant delay in the progression of MCF-7 cells through G1 and S phases of the cell cycle . Moreover, Tyrphostin 47 reduces the level of cyclin B1, a component of the mitosis promoting factor (MPF), by 90% in the presence of 100 µM Tyrphostin .

Action Environment

The action, efficacy, and stability of Tyrphostin 47 can be influenced by various environmental factors. For instance, the presence of water in the solution may accelerate hydrolysis . Furthermore, the compound should be stable for months in DMSO stored frozen . .

生化学分析

Biochemical Properties

Tyrphostin 47 interacts with various enzymes and proteins. It has been used to probe the role of tyrosine phosphorylation in NF-κB activation in human T-cell lines . It also blocks induction of scavenger receptor activity, mediated by various growth factors .

Cellular Effects

Tyrphostin 47 has significant effects on various types of cells and cellular processes. It inhibits the growth of hormone-responsive MCF-7 and hormone-unresponsive MCF-7-5C cell lines . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Tyrphostin 47 exerts its effects at the molecular level through various mechanisms. It binds to the substrate subsite of the protein tyrosine kinase (PTK) domain, inhibiting the kinase activity of the EGF receptor . This leads to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time, the effects of Tyrphostin 47 can change in laboratory settings. It has been observed that Tyrphostin 47 nonenzymatically decarboxylates [1-14C]-pyruvate . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

Tyrphostin 47 is involved in various metabolic pathways. It has been observed to affect the transition from aerobic to anaerobic metabolic pathways in low oxygen environments, prompting the activation of the glycolytic pathway to maintain stemness .

準備方法

The synthesis of Tyrphostin 47 involves several steps. The starting material is typically a benzylidenemalononitrile derivative, which undergoes a series of chemical reactions to introduce the necessary functional groups. The key steps include:

Condensation Reaction: The benzylidenemalononitrile derivative is condensed with thiourea to form the thiocinnamamide structure.

Hydroxylation: The resulting compound is then hydroxylated to introduce the hydroxyl groups at the 3 and 4 positions of the aromatic ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Tyrphostin 47 in high purity.

化学反応の分析

Tyrphostin 47 undergoes several types of chemical reactions, including:

Oxidation: Tyrphostin 47 can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of Tyrphostin 47 can lead to the formation of dihydroxy derivatives. Sodium borohydride is a common reducing agent used in these reactions.

Substitution: The hydroxyl groups in Tyrphostin 47 can undergo substitution reactions with various electrophiles, leading to the formation of ether or ester derivatives. .

類似化合物との比較

Tyrphostin 47 is part of a larger family of tyrphostins, which includes compounds such as Tyrphostin 1, Tyrphostin 23, and Tyrphostin AG 1478. These compounds share a common mechanism of action but differ in their chemical structures and specific targets. For example:

Tyrphostin 1: Inhibits epidermal growth factor receptor kinase but has a different chemical structure compared to Tyrphostin 47.

Tyrphostin 23: Also inhibits epidermal growth factor receptor kinase but is less potent than Tyrphostin 47.

Tyrphostin AG 1478: A highly potent inhibitor of epidermal growth factor receptor kinase with a different chemical structure

Tyrphostin 47 is unique in its specific inhibition of epidermal growth factor receptor kinase and its ability to induce apoptosis in cancer cells, making it a valuable compound for research and potential therapeutic applications.

生物活性

Tyrphostin 47 (T47) is a member of the tyrphostin family, which are small molecular weight inhibitors primarily targeting protein tyrosine kinases (PTKs). These compounds have garnered attention due to their potential therapeutic applications in various diseases, particularly cancer and vascular disorders. This article delves into the biological activity of Tyrphostin 47, highlighting its mechanisms of action, effects on cell proliferation, and implications for clinical applications.

Tyrphostin 47 is known to inhibit the activity of epidermal growth factor (EGF) receptor kinases and other PTKs, leading to alterations in cellular signaling pathways. The compound has been shown to nonenzymatically decarboxylate [1-14C]-pyruvate, which complicates assays measuring pyruvate dehydrogenase activity. In studies involving rat epididymal adipocytes, T47 demonstrated a dose-dependent increase in pyruvate dehydrogenase activity, although this was attributed to its interference with the assay rather than a direct effect on the enzyme itself .

In breast cancer cell lines (MCF-7), T47 inhibited cell growth by causing significant delays in the G1 and S phases of the cell cycle. Flow cytometric analysis indicated that T47 reduced cyclin B1 levels by 90%, impairing the function of the mitosis-promoting factor (MPF) without affecting other cyclins like D1 and E . This suggests that T47 may serve as a potential therapeutic agent by targeting cell cycle regulation in cancer cells.

Effects on Smooth Muscle Cells

Research has highlighted T47's role in inhibiting smooth muscle cell proliferation, which is crucial for preventing restenosis following vascular interventions like angioplasty. In a rat carotid balloon-injury model, T47 was incorporated into polymer matrices for sustained local delivery. Although it effectively reduced smooth muscle cell proliferation in vitro, the results indicated no significant reduction in neointimal proliferation in vivo when compared to control groups . This discrepancy emphasizes the need for further investigation into delivery methods and dosage optimization.

Summary of Research Findings

The following table summarizes key findings related to the biological activity of Tyrphostin 47:

Case Studies

In a notable study assessing the effects of T47 on vascular smooth muscle cells, researchers found that while T47 inhibited proliferation significantly in cultured cells, this effect did not translate to a reduction in neointimal hyperplasia in an animal model. This finding suggests that while T47 shows promise as an inhibitor of smooth muscle proliferation, additional factors may influence its efficacy in vivo .

Another investigation into breast cancer highlighted T47's ability to suppress cyclin B1 and delay cell cycle progression, indicating its potential as a therapeutic agent targeting cell cycle dysregulation common in tumors .

特性

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHQGWOETPXKLY-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(\C#N)/C(=S)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018041 | |

| Record name | Tyrphostin AG 213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122520-86-9, 118409-60-2 | |

| Record name | Tyrphostin AG 213 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122520-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrphostin 47 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin AG 213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin 47 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tyrphostin 47?

A1: Tyrphostin 47 acts by inhibiting tyrosine kinases. [, , , , , , , , , , , , , , , , , , , , , , , , ] It exhibits selectivity for certain tyrosine kinases, but the exact mechanisms of its selectivity are not fully understood.

Q2: How does Tyrphostin 47 impact mast cell function?

A3: Studies suggest that Tyrphostin 47 inhibits mast cell degranulation, a process central to allergic reactions. In an in vitro guinea pig model of allergic asthma, Tyrphostin 47 significantly reduced antigen-induced bronchial contractions and the release of histamine and peptidoleukotrienes from lung tissue, suggesting that it acts by preventing mast cell degranulation. [, ]

Q3: Can Tyrphostin 47 influence glucose transport?

A4: Research indicates that Tyrphostin 47 interacts with the GLUT1 glucose transporter, specifically with the inward-facing conformation. [, ] Kinetic assays revealed it acts as a competitive inhibitor of equilibrium exchange and zero-trans exit transport, while being a noncompetitive inhibitor of net sugar entry into red blood cells. [] This suggests a potential role in regulating glucose transport, but further research is needed to fully elucidate this aspect.

Q4: What is the molecular formula and weight of Tyrphostin 47?

A4: The molecular formula of Tyrphostin 47 is C14H9NO2S, and its molecular weight is 255.3 g/mol. (Information obtained from chemical databases like PubChem and ChemSpider, not directly from the provided research papers.)

Q5: Is there any information available regarding the spectroscopic data of Tyrphostin 47?

A5: The provided research papers do not contain specific information on the spectroscopic data (NMR, IR, UV-Vis) of Tyrphostin 47. Such data would be found in chemistry journals or databases focused on chemical characterization.

Q6: How do structural modifications of Tyrphostin 47 affect its activity?

A8: While the provided research doesn't delve into systematic SAR studies, it does highlight the importance of specific structural features for Tyrphostin 47's activity. For instance, the inactive analog Tyrphostin A1, differing in its substitution pattern, was unable to displace NPA (Naphthylphthalamic Acid) from its binding site on plasma membranes, unlike Tyrphostin 47. [] This underscores that even minor structural changes can significantly influence the compound's activity and target selectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。